(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
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Overview
Description
(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide is a complex organic compound with a unique structure that includes a diazirine ring, a trifluoromethyl group, and a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The diazirine ring and trifluoromethyl group play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-6-hydroxy-2-oxo-, methyl ester
Uniqueness
Compared to similar compounds, (3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazirine ring and trifluoromethyl group enhances its potential for various applications in scientific research .
Properties
CAS No. |
308085-26-9 |
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Molecular Formula |
C25H35F3N6O6S |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(aminooxymethyl)-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C25H35F3N6O6S/c26-25(27,28)24(33-34-24)17-6-5-16(14-40-29)19(13-17)39-12-11-38-10-9-37-8-7-30-21(35)4-2-1-3-20-22-18(15-41-20)31-23(36)32-22/h5-6,13,18,20,22H,1-4,7-12,14-15,29H2,(H,30,35)(H2,31,32,36)/t18-,20-,22-/m0/s1 |
InChI Key |
XSAUCFKOSLUKNT-VCOUNFBDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)CON)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)CON)NC(=O)N2 |
Origin of Product |
United States |
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